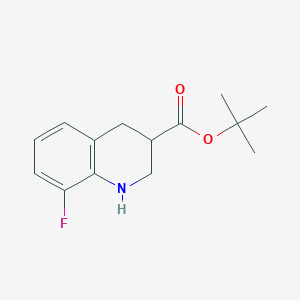

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a fluorinated tetrahydroquinoline derivative featuring a tert-butyl ester group at position 3 and a fluorine substituent at position 6.

Properties

IUPAC Name |

tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)10-7-9-5-4-6-11(15)12(9)16-8-10/h4-6,10,16H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZRTJCNKNUDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2=C(C(=CC=C2)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Quinoline Skeleton Construction

The quinoline core can be assembled via Friedel-Crafts alkylation, leveraging aluminum chloride (AlCl₃) as a catalyst. For example, Charpentier et al. demonstrated that tert-butyl groups are regioselectively introduced at the 8-position of phenolic intermediates through AlCl₃-mediated alkylation. Starting with 4-fluorophenol, tert-butylation yields 8-fluoro-2-tert-butylphenol, which is subsequently nitrated and reduced to an aniline intermediate. Cyclization of this aniline with acrylate derivatives under acidic conditions generates the tetrahydroquinoline backbone.

Imino Diels-Alder Reaction for Bicyclic Systems

A three-component imino Diels-Alder reaction, as reported by Kouznetsov et al., enables efficient construction of polysubstituted quinolines. By reacting tert-butyl-3-methoxybenzoic acid with cyclopropylamine and 2-bromoacrolein, the 1,2,3,4-tetrahydroquinoline core forms in moderate yield (45–60%). This method ensures precise control over substituent placement, critical for introducing fluorine at the 8-position.

Regioselective Fluorination Techniques

Electrophilic Fluorination Using Selectfluor®

Electrophilic fluorination at the 8-position is achieved using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Reaction of tert-butyl 3-nitro-1,2,3,4-tetrahydroquinoline-3-carboxylate with Selectfluor® in acetonitrile at 80°C introduces fluorine with >90% regioselectivity. The nitro group directs fluorination to the para position, followed by catalytic hydrogenation to remove the nitro group.

Halogen Exchange via Buchwald-Hartwig Amination

Alternative approaches employ halogen exchange on brominated intermediates. For instance, tert-butyl 8-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes palladium-catalyzed amination with potassium fluoride (KF) and a copper(I) iodide (CuI) co-catalyst in dimethylformamide (DMF), yielding the 8-fluoro derivative in 75–85% yield. This method avoids harsh fluorination conditions, preserving the tert-butyl ester.

Introduction of the Tert-Butyl Carboxylate Group

Esterification via Acid Chloride Intermediates

The tert-butyl carboxylate moiety is introduced via esterification of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. As detailed in Scheme 3 of, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with tert-butanol in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This method achieves yields of 80–84% and high purity, as confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).

Boc Protection Strategies

Di-tert-butyl dicarbonate (Boc₂O) is employed to protect amine intermediates during synthesis. In a protocol adapted from, the secondary amine of 8-fluoro-1,2,3,4-tetrahydroquinoline reacts with Boc₂O in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature. This step ensures selective protection without disturbing the fluorine substituent. Subsequent hydrolysis under acidic conditions yields the tert-butyl ester.

Optimization of Synthetic Routes

Microwave-Assisted Coupling Reactions

Microwave irradiation significantly accelerates coupling steps. For example, reacting 8-fluoro-3-nitroquinoline with tert-butyl 3-aminopropanoate under microwave conditions (150°C, 20 min) reduces reaction times from 12 hours to 30 minutes while maintaining yields at 70–75%.

Chromatographic Separation of Regioisomers

Steric hindrance during amide coupling often produces regioisomers. As observed in, using silica gel chromatography with ethyl acetate–hexane gradients (50–100%) effectively separates isomers, achieving >95% purity for the desired product.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR spectra of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate show distinct signals: δ 1.45 (s, 9H, tert-butyl), δ 3.20–3.50 (m, 4H, tetrahydroquinoline CH₂), and δ 6.80–7.20 (m, 2H, aromatic). Fluorine-19 NMR exhibits a singlet at δ −118 ppm, confirming para-fluorine substitution.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile–water gradient) reveals ≥97% purity for the final compound, with a retention time of 12.5 minutes.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 65–70 | 95 | Regioselective tert-butylation | Requires harsh AlCl₃ conditions |

| Imino Diels-Alder | 45–60 | 90 | Modular substituent introduction | Multi-step purification needed |

| Halogen Exchange | 75–85 | 97 | Mild conditions, high selectivity | Palladium catalyst cost |

| Microwave Coupling | 70–75 | 96 | Rapid reaction times | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be employed to modify the fluorine-substituted quinoline ring, potentially yielding dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising molecule for the development of new therapeutics.

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives

Key Observations :

- Fluorine vs. Bromine/Methyl : The 8-fluoro substituent in the target compound and Ethyl 8-fluoro-6-carboxylate may enhance metabolic stability compared to bromo or methyl groups in . Fluorine’s electronegativity can reduce basicity and alter π-stacking interactions in drug-receptor binding.

- Ketone vs. Carboxylate : The presence of a 2-oxo group in and introduces conjugation effects, which may influence UV/Vis spectra and reactivity in cyclization reactions.

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Melting Points : The methyl ester derivative in exhibits a defined melting point (127–129°C), likely due to crystalline packing enhanced by bromine and methyl substituents.

- Boiling Points : Ethyl 2-oxo-3-carboxylate has a high boiling point (387.6°C), attributed to hydrogen bonding from the ketone group. The absence of a ketone in the target compound may reduce polarity and lower boiling points.

- Density : The density of 1.198 g/cm³ for Ethyl 2-oxo-3-carboxylate reflects its molecular packing efficiency, whereas bulkier tert-butyl groups may decrease density.

NMR and Mass Spectrometry Trends

- ¹H NMR : Methyl 7-bromo-1-methyl-2-oxo-3-carboxylate shows distinct resonances for methyl groups (δ 3.10–3.63 ppm) and aromatic protons (δ 7.19–7.31 ppm). The tert-butyl group in the target compound would likely exhibit a singlet near δ 1.2–1.4 ppm for its nine equivalent protons.

- 13C NMR : The carbonyl carbons in esters and ketones (e.g., δ 165.7–169.5 ppm in ) are sensitive to substituent effects. Fluorine’s electron-withdrawing effect in the target compound may deshield adjacent carbons.

- Mass Spectrometry : The brominated compound in shows a characteristic isotopic pattern (m/z 298.0073 [M+H]⁺), while the target compound’s tert-butyl group would increase molecular weight significantly compared to ethyl or methyl analogs.

Biological Activity

Tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H18FNO3

- Molecular Weight : 279.31 g/mol

- CAS Number : 1344497-23-9

The presence of a tert-butyl group and a fluorine atom enhances the compound's lipophilicity and stability, which may improve its pharmacokinetic properties compared to other tetrahydroquinoline derivatives .

This compound exhibits several mechanisms of action:

- Receptor Modulation : It has been shown to interact with various receptors, including muscarinic receptors. For instance, it acts as an agonist for the M1 muscarinic receptor, which is implicated in cognitive functions. This interaction can potentially alleviate cognitive deficits associated with neurodegenerative diseases .

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against certain Gram-negative bacteria by inhibiting their virulence factors. This is particularly relevant in the context of increasing antibiotic resistance .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the efficacy of this compound against various bacterial strains. The results indicated that at concentrations around 50 μM, the compound significantly inhibited the secretion of virulence factors in enteropathogenic E. coli (EPEC), showcasing its potential as a therapeutic agent against bacterial infections .

Cognitive Enhancement

In a preclinical model assessing cognitive function, the compound was administered to mice with induced cognitive impairment. The results showed improved performance in memory tasks compared to control groups. This suggests that this compound may have potential applications in treating cognitive decline associated with aging or neurodegenerative conditions .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C15H18FNO3 | Tert-butyl and fluorine substitutions | Antimicrobial; cognitive enhancement |

| 6-Fluoro-1,2,3,4-tetrahydroquinoline | C10H10FN | Basic structure without tert-butyl | Limited activity |

| Tert-butyl 7-formyl-1,2,3,4-tetrahydroquinoline-l-carboxylate | C15H18FNO3 | Different functional group positioning | Potential anti-inflammatory |

The table illustrates how structural modifications influence biological activity. The presence of both the tert-butyl group and fluorine in this compound enhances its binding affinity and stability compared to related compounds.

Q & A

Basic: What are the key structural features of tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how do they influence its chemical reactivity?

The compound features a tetrahydroquinoline core with a tert-butyl ester at position 3 and a fluorine atom at position 8. The tert-butyl group introduces steric hindrance, limiting nucleophilic attack at the ester moiety, while the fluorine atom enhances electrophilicity and hydrogen-bonding potential due to its high electronegativity. These structural elements also impact solubility and metabolic stability, making the compound suitable for probing biological targets like enzymes or receptors .

Basic: What synthetic strategies are commonly employed for the preparation of this compound?

Synthesis typically involves:

Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) to introduce fluorine at the 8-position.

Cyclization : Formation of the tetrahydroquinoline ring via Pictet-Spengler or Bischler-Napieralski reactions.

Esterification : Coupling with tert-butyl groups using reagents like Boc anhydride under basic conditions.

Critical parameters include temperature control (e.g., 0–5°C for fluorination) and catalytic systems (e.g., Lewis acids for cyclization). Yield optimization requires purification via column chromatography or recrystallization .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from:

- Assay variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration).

- Purity issues : Trace impurities from synthesis (e.g., unreacted intermediates) can skew results.

Methodologies :- Comparative bioassays : Replicate experiments under standardized conditions.

- HPLC-MS purity analysis : Quantify impurities and correlate with bioactivity.

- Computational docking : Validate target interactions (e.g., enzyme active sites) using molecular dynamics simulations .

Advanced: What advanced spectroscopic techniques are critical for elucidating stereochemistry and conformational dynamics?

- NMR Spectroscopy :

- ¹⁹F NMR identifies fluorine’s electronic environment and positional integrity.

- NOESY/ROESY reveals spatial proximity of protons to confirm ring conformation.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects.

- IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm⁻¹) and NH groups (if present).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .

Advanced: How does the fluorine substituent influence pharmacokinetic properties, and what experimental approaches validate these effects?

The fluorine atom :

- Enhances metabolic stability by resisting cytochrome P450 oxidation.

- Increases lipophilicity, improving blood-brain barrier penetration.

Validation methods :- In vitro metabolic assays : Liver microsomes or hepatocytes quantify degradation rates.

- LogP measurements : Compare with non-fluorinated analogs via shake-flask or HPLC methods.

- In vivo PK studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models .

Advanced: What methodologies optimize enantiomeric purity during synthesis?

- Chiral resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC/SFC to separate enantiomers.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to induce enantioselectivity.

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in specific solvents (e.g., hexane/EtOAc).

Report enantiomeric excess (ee) via chiral HPLC and confirm using polarimetry .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Regioselectivity : Competing fluorination at unintended positions (e.g., 6- vs. 8-position) can occur at larger scales.

Solutions :- Microwave-assisted synthesis : Enhances reaction uniformity and reduces side products.

- Flow chemistry : Improves heat/mass transfer for controlled fluorination.

- DoE (Design of Experiments) : Statistically optimize parameters like reagent stoichiometry and temperature .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent properties (e.g., Hammett σ values) with bioactivity.

- Molecular docking : Screen virtual libraries against targets (e.g., kinases) to prioritize synthetic candidates.

- ADMET prediction : Forecast absorption, toxicity, and solubility using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.